molecular formula C7H16OS B1315232 3-(Tert-butylsulfanyl)propan-1-ol CAS No. 5755-56-6

3-(Tert-butylsulfanyl)propan-1-ol

Cat. No.: B1315232
CAS No.: 5755-56-6
M. Wt: 148.27 g/mol
InChI Key: GDDMGWCYODCSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butylsulfanyl)propan-1-ol is an organic compound with the molecular formula C7H16OS It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a tert-butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butylsulfanyl)propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with tert-butylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the tert-butylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 3-(tert-butylsulfanyl)propanoic acid.

    Reduction: 3-(tert-butylsulfanyl)propane.

    Substitution: 3-(tert-butylsulfanyl)propyl chloride or 3-(tert-butylsulfanyl)propylamine.

Scientific Research Applications

3-(Tert-butylsulfanyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-butylsulfanyl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butylsulfanyl group can influence the compound’s lipophilicity and reactivity. These properties make it a versatile compound in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butylsulfanyl)propanoic acid
  • 3-(tert-Butylsulfanyl)propyl chloride
  • 3-(tert-Butylsulfanyl)propylamine

Uniqueness

3-(Tert-butylsulfanyl)propan-1-ol is unique due to the presence of both a hydroxyl group and a tert-butylsulfanyl group, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in organic synthesis and research.

Properties

IUPAC Name

3-tert-butylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDMGWCYODCSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486396
Record name 3-(tert-butylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5755-56-6
Record name 3-(tert-butylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.